1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one
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Overview
Description
1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one is an organic compound known for its unique chemical structure and properties. This compound features a trifluoroethyl group, which imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, followed by cyclization and functional group modifications to achieve the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-trifluoroethyl)azetidin-3-amine: Shares the trifluoroethyl group and azetidine ring but differs in other functional groups.
2,2,2-trifluoroethyl trifluoromethanesulfonate: Contains the trifluoroethyl group but has different chemical properties and applications.
Uniqueness
1-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles .
Properties
IUPAC Name |
1-methyl-3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c1-15-3-2-14-8(9(15)17)18-7-4-16(5-7)6-10(11,12)13/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLJMEQTMTXGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2CN(C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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